molecular formula C13H16N4O B3362169 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde CAS No. 95893-92-8

4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde

Cat. No.: B3362169
CAS No.: 95893-92-8
M. Wt: 244.29 g/mol
InChI Key: DWGZXHMUIJXCTN-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde is a chemical building block of high interest in medicinal chemistry and anticancer research. The compound features a benzimidazole pharmacophore, a privileged scaffold in drug discovery that is known to resemble naturally occurring nucleotides, facilitating diverse interactions with biological targets . This structure is found in several clinically approved drugs and investigational compounds targeting a range of diseases . The benzimidazole core is conjugated with a piperazine carbaldehyde group, a functional handle that provides versatility for further synthetic modification into more complex molecules. Researchers can utilize the aldehyde group for reactions such as reductive amination or condensation to create novel libraries of compounds for high-throughput screening . The primary research applications for this compound and its derivatives are anticipated in the field of oncology. Benzimidazole-based molecules have demonstrated potent activity through various mechanisms, including acting as topoisomerase inhibitors, kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and epigenetic modulators . The piperazine moiety is a common feature in pharmaceuticals known to improve aqueous solubility and influence pharmacokinetic properties. This compound is intended for the synthesis of novel molecules as potential multitarget-directed ligands, particularly in the development of therapies for complex diseases like Alzheimer's and cancer, where targeting multiple pathways can be advantageous . As a key intermediate, it enables researchers to explore structure-activity relationships (SAR) by constructing hybrid molecules aimed at optimizing binding affinity and selectivity for specific enzymatic targets. This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-10-17-7-5-16(6-8-17)9-13-14-11-3-1-2-4-12(11)15-13/h1-4,10H,5-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZXHMUIJXCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545975
Record name 4-[(1H-Benzimidazol-2-yl)methyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95893-92-8
Record name 4-[(1H-Benzimidazol-2-yl)methyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde typically involves the cyclization of o-phenylenediamine with carboxylic acids in the presence of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often require refluxing at high temperatures (140-220°C) for several hours . Another method involves the microwave-assisted synthesis, which significantly reduces reaction time and increases yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.

Chemical Reactions Analysis

Reductive Amination Reactions

The aldehyde group facilitates reductive amination with primary or secondary amines to form secondary or tertiary amines. For example:

  • Reaction with biphenyl-4-carbaldehyde derivatives :
    Under DMSO and NaBH(OAc)₃ at 0–25°C, the aldehyde reacts with amines to form imine intermediates, which are reduced to stable amine products (yields: 70–85%) .

Reactant Conditions Product Yield
Biarylaldehyde derivativesDMSO, NaBH(OAc)₃, 0–25°C, 6–12 hPiperazine-benzimidazole-amine conjugates72–85%

Nucleophilic Addition at the Aldehyde Group

The aldehyde participates in nucleophilic additions with reagents like hydrazines or hydroxylamines:

  • Hydrazone formation : Reacts with thiosemicarbazide in ethanol/acetic acid (reflux, 3 h) to yield hydrazone derivatives (75% yield) .

  • Schiff base synthesis : Condenses with aromatic amines in DMF under microwave irradiation (100°C, 30 min) to form imines.

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at reflux (12 h) to form N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (0°C to RT, 2 h) yields N-acylpiperazines.

Benzimidazole Substituent Reactivity

The benzimidazole NH participates in deprotonation and alkylation:

  • Deprotonation : Reacts with NaH in DMF (0°C, 1 h) to form a nucleophilic species for S-alkylation with aryl halides .

  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ (80°C, 12 h) introduces aryl groups at the benzimidazole C2 position .

Oxidation and Reduction Reactions

  • Aldehyde oxidation : Treating with KMnO₄ in acidic conditions converts the aldehyde to a carboxylic acid (yield: 65%) .

  • Selective reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the benzimidazole ring (yield: 88%).

Heterocycle Formation

The aldehyde participates in cyclocondensation reactions:

  • Quinoxaline synthesis : Reacts with o-phenylenediamine in 1,4-dioxane (reflux, 8 h) to form quinoxaline derivatives (82% yield) .

  • Triazole formation : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with NaN₃ and terminal alkynes yields 1,2,3-triazole-linked hybrids .

Catalytic Reactions

  • Heck coupling : The benzimidazole moiety directs palladium-catalyzed C–H activation with aryl iodides (Pd(OAc)₂, 100°C, 24 h) .

  • Buchwald-Hartwig amination : Piperazine nitrogen couples with aryl bromides using Xantphos/Pd₂(dba)₃ (90°C, 12 h) .

Mechanism of Action

The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzimidazole moiety is known to interact with nucleotides and proteins, potentially inhibiting enzyme activity or altering signal transduction pathways . The piperazine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine

This compound replaces the piperazine-carbaldehyde group with a pyridine-linked piperidine amine.

2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol

Here, the carbaldehyde is replaced with an ethanol group. The hydroxyl moiety improves solubility but reduces electrophilicity, limiting its utility as a reactive intermediate. This compound’s applications remain unspecified in the evidence .

Table 1: Structural and Physicochemical Comparison of Benzimidazole-Piperazine Derivatives

Compound Substituent on Piperazine Key Functional Group Potential Applications
Target Compound Carbaldehyde Aldehyde Synthetic intermediate
1-(4-(Benzimidazol-2-yl)pyridin-2-yl)piperidin-4-amine Pyridine-amine Amine Kinase inhibition (inferred)
2-(4-(Benzimidazol-2-yl)piperazin-1-yl)ethanol Ethanol Hydroxyl Solubility enhancement

Benzimidazole-Benzohydrazide Derivatives

Compounds like (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (e.g., 6a-l) replace the piperazine-carbaldehyde with a benzylidenebenzohydrazide chain. These hybrids exhibit potent multi-kinase inhibitory activity (e.g., EGFR, Her2) with IC50 values in the nanomolar range. The hydrazide moiety enhances binding to kinase ATP pockets, while halogen substituents (Br, Cl) improve lipophilicity and target affinity .

Piperazine-Carbonyl Derivatives

Compounds such as 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (13g) and 13h feature a piperazine-carbonyl group instead of carbaldehyde. The carbonyl group participates in hydrogen bonding, critical for PARP-1 inhibition (IC50 = 0.9–1.8 µM). However, their synthesis yields (34–47.5%) are lower compared to benzohydrazides, likely due to steric challenges in coupling reactions .

Antimicrobial Benzimidazole Derivatives

Methyl 4-(1H-Benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives (e.g., TD1-TD6 ) demonstrate moderate to strong antimicrobial activity. For instance, TD3 (with a 4-chlorophenyl group) shows MIC values of 12.5 µg/mL against Staphylococcus aureus. The thiourea moiety enhances membrane penetration, a property absent in the carbaldehyde-containing target compound .

Biological Activity

4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde is a synthetic compound characterized by a benzimidazole moiety linked to a piperazine ring via a methylene bridge, with an aldehyde functional group. This structure suggests potential biological activity, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory research.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.30 g/mol
  • CAS Number : 95893-92-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known for its capability to modulate biological pathways by inhibiting enzyme activities or altering signal transduction mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable activity.

Anticancer Properties

Studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For example, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that the compound could inhibit cell proliferation and induce apoptosis in cancer cells.

CompoundCell LineIC50 (µM)
Compound AA4311.98 ± 1.22
Compound BHT29< 1.61

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages has been observed, indicating its potential as an anti-inflammatory agent.

Study on Anticancer Activity

A study conducted on a series of benzimidazole derivatives demonstrated significant anticancer activity against human cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the benzimidazole ring could enhance cytotoxicity.

Anti-inflammatory Research

In an investigation into anti-inflammatory agents, compounds derived from benzimidazole were tested for their ability to inhibit inflammatory mediators in macrophages. One derivative showed an IC50 value of 0.86 µM for NO production, outperforming standard anti-inflammatory drugs like ibuprofen.

Q & A

Q. Table 1: Synthetic Optimization Comparison

StepReagents/ConditionsYield (Reported)Key Reference
Benzimidazole-thiol synthesisKOH, CS₂, ethanol, reflux85%
Aldehyde condensationNaOAc, CH₃COOH, RT70–85%

Q. Table 2: Spectral Markers

TechniqueKey PeaksFunctional GroupReference
¹H NMRδ 10.93 (s)Benzimidazole N-H
IR1680 cm⁻¹Aldehyde C=O

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde
Reactant of Route 2
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4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde

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